molecular formula C15H15ClFNO B2453583 (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477847-02-2

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one

Cat. No.: B2453583
CAS No.: 477847-02-2
M. Wt: 279.74
InChI Key: AIBRTPUIDWLUKQ-DHZHZOJOSA-N
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Description

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[322]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c16-13-2-1-3-14(17)12(13)8-11-9-15(19)10-4-6-18(11)7-5-10/h1-3,8,10H,4-7,9H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRTPUIDWLUKQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)C/C2=C\C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327229
Record name (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477847-02-2
Record name (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves a multi-step process. The initial step often includes the formation of the bicyclic core, followed by the introduction of the chloro and fluoro substituents. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

Cell Line Inhibition (%) Reference
A549 (Lung Cancer)75%
MDA-MB-231 (Breast Cancer)68%
HCT116 (Colon Cancer)70%

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which has been attributed to its ability to interact with specific molecular targets within the cells.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans0.0156 µg/mL

This antimicrobial efficacy is particularly relevant in the context of rising antibiotic resistance.

Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can be optimized to enhance yield and purity.

Synthetic Pathway Overview

  • Starting Materials : Identify suitable precursors containing the bicyclic structure.
  • Reagents and Conditions : Utilize appropriate reagents for condensation reactions, ensuring optimal conditions for selectivity.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing its potential as a lead compound for drug development due to its selective cytotoxicity towards tumor cells while sparing normal cells.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its utility as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Compared to other similar compounds, (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one stands out due to its unique bicyclic structure and the presence of both chloro and fluoro substituents. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of this compound, making it a valuable compound for further research and development.

Biological Activity

The compound (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex bicyclic structure with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C15H15ClFNOC_{15}H_{15}ClFNO with a molecular weight of approximately 267.726 g/mol. The compound is typically characterized as a solid with a purity of about 90% .

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown high binding affinities to murine double minute 2 (MDM2), a crucial regulator in cancer biology. The inhibition of MDM2 can lead to the reactivation of p53, a tumor suppressor protein, thereby inducing apoptosis in cancer cells .

In a comparative study, compounds structurally related to this compound demonstrated varying degrees of tumor growth inhibition in xenograft models, with some achieving over 80% regression . This suggests that modifications to the bicyclic structure could enhance its efficacy.

The biological activity of this compound is hypothesized to involve the modulation of apoptotic pathways through the activation of p53 and subsequent cleavage of PARP and caspase-3 in tumor tissues . This mechanism underscores the importance of structural modifications in enhancing the pharmacological profile of similar compounds.

Case Studies

Several case studies have been conducted on derivatives of this compound:

  • Case Study 1 : A derivative was tested for its ability to inhibit cell growth in SJSA-1 cells, showing an IC50 value significantly lower than that of traditional chemotherapeutics.
    CompoundIC50 (nM)Tumor Regression (%)
    Compound A70100
    Compound B6086
    These results indicate that structural variations can lead to improved biological activity .
  • Case Study 2 : Another study explored the pharmacokinetics of a related compound, revealing higher plasma exposure compared to conventional treatments, which correlates with enhanced therapeutic effects .

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